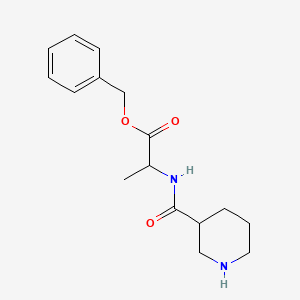
Benzyl 2-(piperidine-3-carbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(piperidine-3-carbonylamino)propanoate is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 324.4 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(piperidine-3-carbonylamino)propanoate typically involves the reaction of benzyl bromide with 2-(piperidine-3-carbonylamino)propanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(piperidine-3-carbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Applications De Recherche Scientifique
Benzyl 2-(piperidine-3-carbonylamino)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 2-(piperidine-3-carbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-piperidine group is often crucial for binding to the active sites of these targets, leading to inhibition or activation of their biological functions. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 2-(piperidine-3-carbonylamino)butanoate
- Benzyl 2-(piperidine-3-carbonylamino)pentanoate
- Benzyl 2-(piperidine-3-carbonylamino)hexanoate
Uniqueness
Benzyl 2-(piperidine-3-carbonylamino)propanoate is unique due to its specific molecular structure, which allows for distinct interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and other scientific research areas .
Propriétés
Numéro CAS |
135612-58-7 |
|---|---|
Formule moléculaire |
C16H22N2O3 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
benzyl (2S)-2-(piperidine-3-carbonylamino)propanoate |
InChI |
InChI=1S/C16H22N2O3/c1-12(18-15(19)14-8-5-9-17-10-14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,12,14,17H,5,8-11H2,1H3,(H,18,19)/t12-,14?/m0/s1 |
Clé InChI |
SYJSVARPQPRFGH-NBFOIZRFSA-N |
SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCNC2 |
SMILES isomérique |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCNC2 |
SMILES canonique |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCNC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





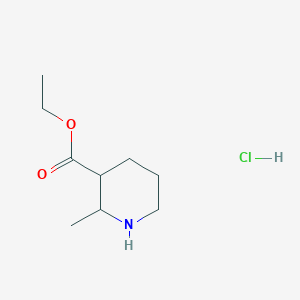
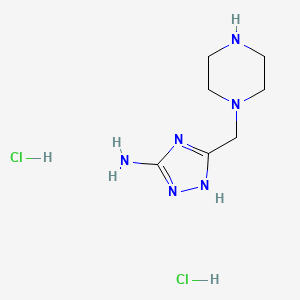
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)
![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)
![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)
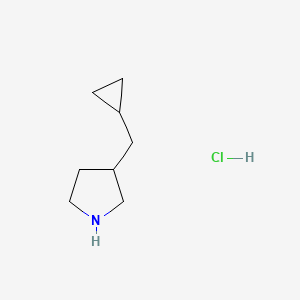


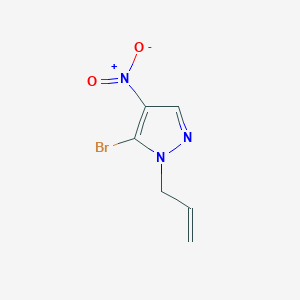

![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)
